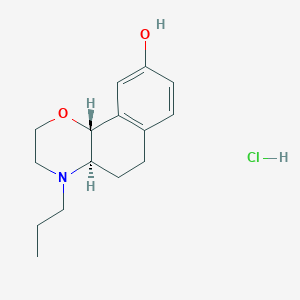

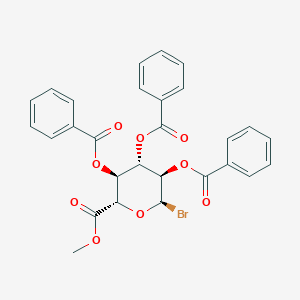

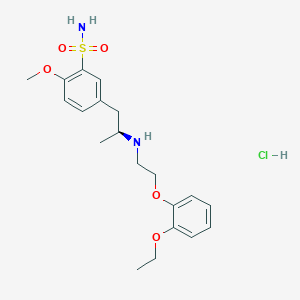

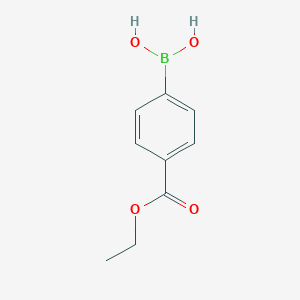

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate often involves multi-step chemical processes. For instance, methods like the condensation of 3-nosyloxy-2-ketoesters with methyl carbamate in the presence of p-TSA, or the bromination of alpha-ketoesters, are common in synthesizing related compounds (Okonya, Hoffman, & Johnson, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been investigated using these techniques (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be quite diverse. They may undergo reactions such as N-acylation, reduction to alcohols, or saponification and coupling with amino acids (Okonya, Hoffman, & Johnson, 2002).

Physical Properties Analysis

The physical properties of such organic compounds, including melting point, solubility, and crystal structure, are typically determined through experimental analysis. The crystal structure, in particular, is often analyzed using single-crystal X-ray diffraction techniques, providing insights into the compound's conformation and stability (Wang & Dong, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and stability, are key aspects of these compounds. Their reactivity can be explored through various chemical reactions, as mentioned earlier, which also aids in understanding their functional group dynamics (Okonya, Hoffman, & Johnson, 2002).

科学的研究の応用

Compound Metabolism Studies

The metabolism of various compounds, including some with structural similarities to Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate, has been extensively studied. In particular, the biotransformation of compounds in isolated perfused rat liver has been a subject of interest, leading to the identification of metabolites and insights into metabolic pathways (Kanai, Kobayashi, & Tanayama, 1973). Similarly, the biotransformation of isoprene monoepoxides and the corresponding diols with liver microsomes has been studied, revealing details about the stereochemical course of the metabolism and the role of various enzymes in these processes (Chiappe et al., 2000).

Drug Metabolism and Delivery

Research has also focused on the metabolism and delivery of drugs, including the metabolism of dexrazoxane to its metabolites and the involvement of dihydropyrimidinase and dihydroorotase in these processes. The effects of inhibitors on this metabolism have been examined to understand the mechanism behind the cardioprotective activity of dexrazoxane (Schroeder, Patel, & Hasinoff, 2008). The development of a dihydropyridine carrier system for sustained delivery of nucleosides to the brain represents a novel approach for treating neurological disorders, indicating a potential area for further exploration with compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate (Palomino, Kessel, & Horwitz, 1989).

Anticarcinogenic Activities

Additionally, studies have identified specific compounds and analogues with potent anticarcinogenic properties. These compounds, through their interaction with cellular components, have been shown to block chemical carcinogenesis and induce detoxication enzymes, suggesting potential relevance in cancer research and treatment. The identification of functionalized isothiocyanates as a class of compounds with anticarcinogenic properties validates the importance of phase 2 enzyme inducers in cultured cells and their potential to protect against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

特性

CAS番号 |

103674-69-7 |

|---|---|

製品名 |

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

分子式 |

C28H23BrO9 |

分子量 |

583.4 g/mol |

IUPAC名 |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

InChIキー |

KXTNIKNREDJJSO-LKTXNROYSA-N |

異性体SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

正規SMILES |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

同義語 |

1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

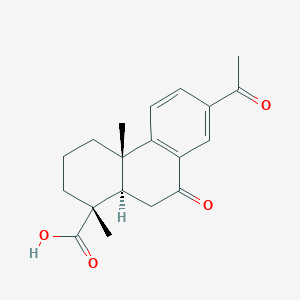

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)